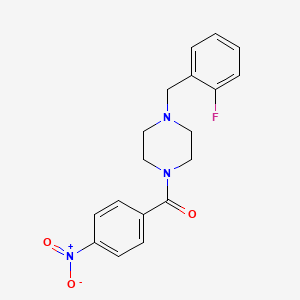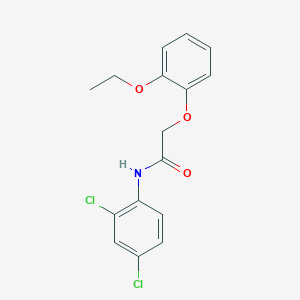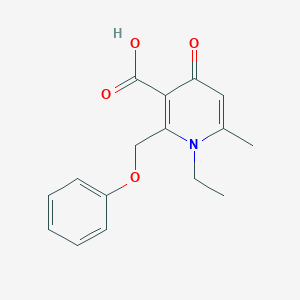
4-(dimethylamino)-N-mesitylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-mesitylbenzamide is a chemical compound of interest in various fields due to its unique chemical structure and properties. Its synthesis, structure, chemical reactions, and properties have been extensively studied to understand its applications and interactions.
Synthesis Analysis
The synthesis of compounds related to this compound involves several chemical reactions, often starting with precursors such as mesitylene, which undergoes various reactions to introduce the amide and dimethylamino groups. Techniques include acylation, amidation, and the use of catalysts to achieve the desired structural modifications (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. These structures help in understanding the spatial configuration and potential reactive sites of the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
This compound can participate in various chemical reactions due to its functional groups. These include reactions with nucleophiles and electrophiles, participation in coupling reactions, and potential as a catalyst or ligand in organometallic chemistry. The compound's reactivity is influenced by the electronic effects of the dimethylamino and mesityl groups (Meng et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound (Kurian et al., 2013).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are crucial for predicting the compound's behavior in chemical reactions and its compatibility with different solvents and materials (Zhang et al., 2015).
Wissenschaftliche Forschungsanwendungen
o-Diamines as Reagents for Selenium
4-Dimethylamino-1,2-phenylenediamine, a compound related to 4-(dimethylamino)-N-mesitylbenzamide, has been investigated for its use as a photometric and qualitative reagent for selenium. This compound forms a red-colored compound with selenium (IV) which has an absorption maximum in the visible region, making it suitable for selenium analysis in various applications (Demeyere & Hoste, 1962).
Apoptosis Inducers in Cancer Research
A derivative of this compound, specifically 2-amino-3-cyano-7-(dimethylamino)-4H-chromene, has been identified as a potent apoptosis inducer in cancer research. This compound shows promising potential for the development of anticancer agents (Kemnitzer et al., 2004).
Catalytic Applications
The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, closely related to this compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This showcases its potential in synthetic organic chemistry (Liu et al., 2014).
Melanin-Concentrating Hormone Receptor Antagonists
In pharmaceutical research, 4-(dimethylamino)quinazolines, structurally similar to this compound, have been optimized to serve as antagonists for the melanin-concentrating hormone receptor 1, indicating potential applications in therapeutic treatments (Kanuma et al., 2005).
Optical Applications
Compounds similar to this compound, like 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been investigated for their nonlinear optical properties. Such compounds could be used in optical devices like optical limiters (Rahulan et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCJACLHFYKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604512.png)

![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)



![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)